N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride
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Overview
Description
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride is an organic compound with the molecular formula C15H14ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxybenzenesulfonyl group and a benzenecarbonimidoyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride can be synthesized through a multi-step process. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with benzenecarbonimidoyl chloride under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as amines and alcohols, to form corresponding sulfonamide and sulfonate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.
Catalysts: Triethylamine and pyridine are often employed as catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and hydrolysis products .
Scientific Research Applications
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzenesulfonyl chloride: This compound shares the ethoxybenzenesulfonyl group but lacks the benzenecarbonimidoyl chloride moiety.
Benzenesulfonyl chloride: Similar in structure but without the ethoxy group, making it less versatile in certain reactions.
Uniqueness
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .
Properties
Molecular Formula |
C15H14ClNO3S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
(Z)-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-20-13-8-10-14(11-9-13)21(18,19)17-15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b17-15- |
InChI Key |
SXNWIYKPSXCVMK-ICFOKQHNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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